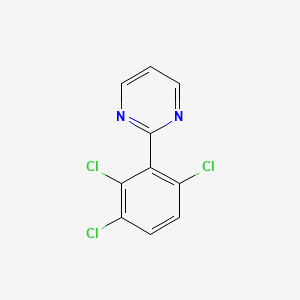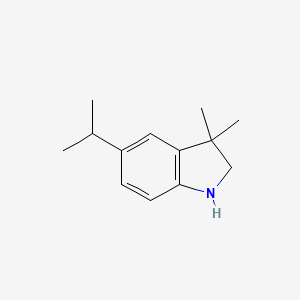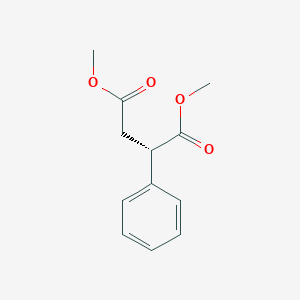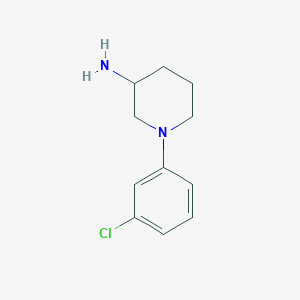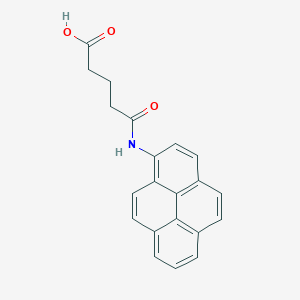
5-Oxo-5-(pyren-1-ylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-(pyren-1-ylamino)pentanoic acid: is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of a pyrene moiety attached to a pentanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(pyren-1-ylamino)pentanoic acid typically involves the reaction of pyrene-1-amine with glutaric anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Oxo-5-(pyren-1-ylamino)pentanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Oxo-5-(pyren-1-ylamino)pentanoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of polycyclic aromatic hydrocarbons and their derivatives .
Biology: In biological research, this compound is used to study the interactions of polycyclic aromatic hydrocarbons with biological macromolecules such as DNA and proteins. It helps in understanding the binding mechanisms and potential mutagenic effects of these compounds .
Medicine: While not directly used as a drug, this compound serves as a model compound in the development of new pharmaceuticals. Its interactions with biological targets provide insights into the design of new therapeutic agents .
Industry: In industrial applications, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-Oxo-5-(pyren-1-ylamino)pentanoic acid involves its interaction with various molecular targets. The pyrene moiety allows the compound to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations. Additionally, the compound can interact with proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
- 5-Oxo-5-(prop-2-ynylamino)pentanoic acid
- 5-Oxo-5-(4-(2-pyrimidinyl)-1-piperazinyl)pentanoic acid
- 5-Oxo-5-(piperidin-1-yl)pentanoic acid
Comparison: Compared to these similar compounds, 5-Oxo-5-(pyren-1-ylamino)pentanoic acid is unique due to the presence of the pyrene moiety. This structural feature imparts distinct electronic and steric properties, making it particularly useful in studies involving polycyclic aromatic hydrocarbons. The pyrene group also enhances the compound’s ability to interact with biological macromolecules, making it a valuable tool in both chemical and biological research .
Propriétés
Formule moléculaire |
C21H17NO3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
5-oxo-5-(pyren-1-ylamino)pentanoic acid |
InChI |
InChI=1S/C21H17NO3/c23-18(5-2-6-19(24)25)22-17-12-10-15-8-7-13-3-1-4-14-9-11-16(17)21(15)20(13)14/h1,3-4,7-12H,2,5-6H2,(H,22,23)(H,24,25) |
Clé InChI |
WUBIMTUEEHLNGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13085891.png)
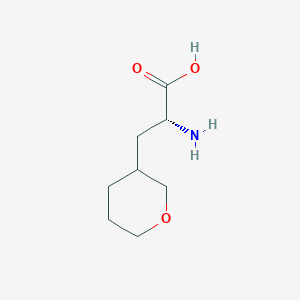


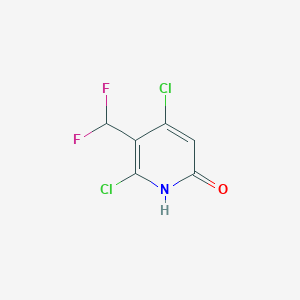
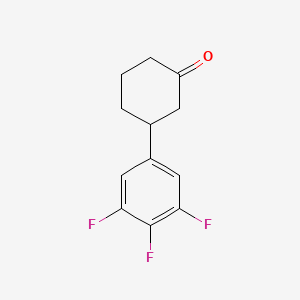
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
